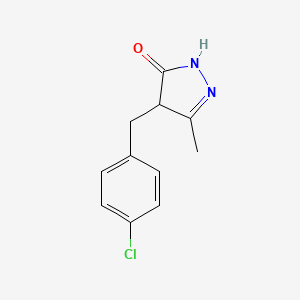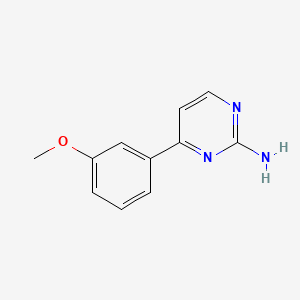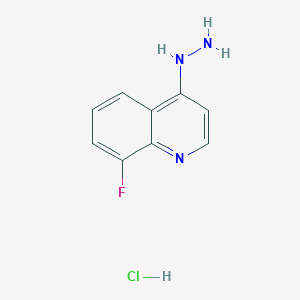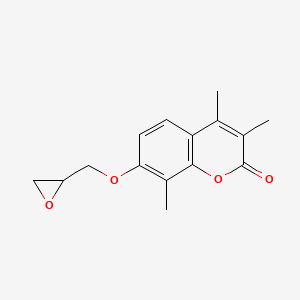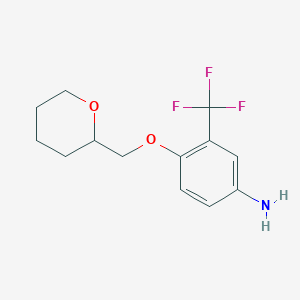
4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H16F3NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC1=CC=C (C=C1)OCC2OCCCC2 . The InChI key is IGOUSOFFSYKTMB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 275.27 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
1. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines
- Application Summary: This research focuses on the stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . These compounds are versatile building blocks with relevance for drug synthesis .
- Methods of Application: The key step in the process is a cyclopropylcarbinyl cation rearrangement, which achieves the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .
- Results or Outcomes: The result is the production of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
2. Synthesis of 2H-Pyrans
- Methods of Application: The review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes, and describes the most versatile synthetic methods reported in recent literature to access to 2HPs .
- Results or Outcomes: The review provides a comprehensive overview of recent advances in accessing 2HPs, either as simple and stable monocyclic structures or as part of fused polycyclic structures .
3. Proteomics Research
- Application Summary: The compound “4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application in proteomics research are not provided .
- Results or Outcomes: The specific results or outcomes obtained from the use of this compound in proteomics research are not provided .
4. Synthesis of 2H-Pyrans
- Methods of Application: The review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes, and describes the most versatile synthetic methods reported in recent literature to access to 2HPs .
- Results or Outcomes: The review provides a comprehensive overview of recent advances in accessing 2HPs, either as simple and stable monocyclic structures or as part of fused polycyclic structures .
5. Proteomics Research
- Application Summary: The compound “4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application in proteomics research are not provided .
- Results or Outcomes: The specific results or outcomes obtained from the use of this compound in proteomics research are not provided .
Safety And Hazards
properties
IUPAC Name |
4-(oxan-2-ylmethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(17)4-5-12(11)19-8-10-3-1-2-6-18-10/h4-5,7,10H,1-3,6,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPAGEFDEHNJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



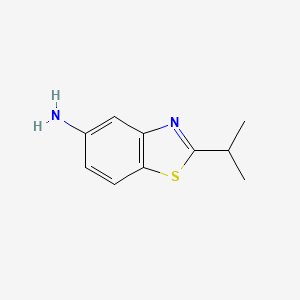
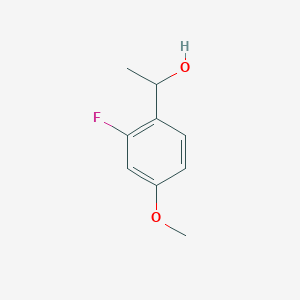
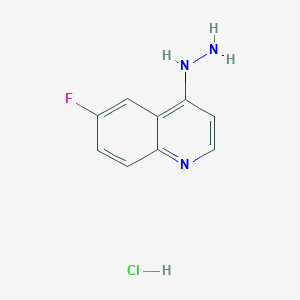
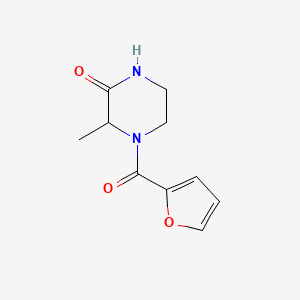
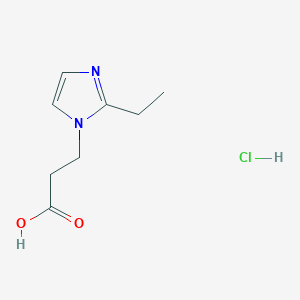
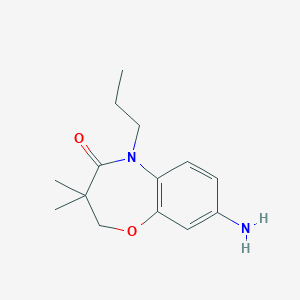
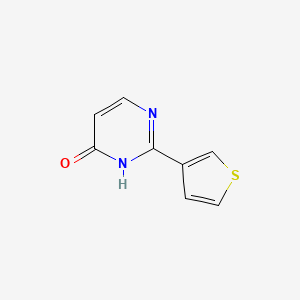
![N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine](/img/structure/B1439184.png)
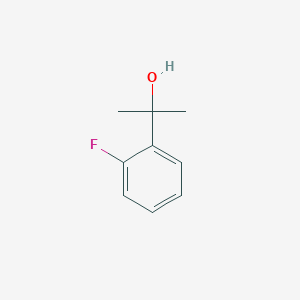
![(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1439186.png)
